molecular formula C18H10N2S B13363499 12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene

12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene

Cat. No.: B13363499
M. Wt: 286.4 g/mol
InChI Key: FWTSHUYOUURBMY-UHFFFAOYSA-N
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Description

12-thia-3,10-diazapentacyclo[118002,1104,9014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene involves multiple steps, typically starting with the preparation of the core pentacyclic structure. The synthetic routes often include cyclization reactions under specific conditions to form the desired pentacyclic framework. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of 12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene can be compared with other similar compounds, such as 3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]heneicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific pentacyclic structure and the presence of sulfur and nitrogen atoms, which contribute to its distinct chemical properties.

Properties

Molecular Formula

C18H10N2S

Molecular Weight

286.4 g/mol

IUPAC Name

12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene

InChI

InChI=1S/C18H10N2S/c1-2-6-12-11(5-1)9-10-13-16-18(21-17(12)13)20-15-8-4-3-7-14(15)19-16/h1-10H

InChI Key

FWTSHUYOUURBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=NC5=CC=CC=C5N=C34

Origin of Product

United States

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